molecular formula C18H28N2O2 B8249215 tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate

tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B8249215
M. Wt: 304.4 g/mol
InChI Key: INJFOVYKLABBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-(2-aminoethyl)phenyl moiety. This structure combines a rigid piperidine scaffold with a flexible aminoethyl side chain, making it a versatile intermediate in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. The Boc group enhances solubility and stability during synthesis, while the phenyl-ethylamine motif may confer receptor-binding properties, such as targeting trace amine-associated receptors (TAARs) or kinases .

Properties

IUPAC Name

tert-butyl 4-[4-(2-aminoethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-9-16(10-13-20)15-6-4-14(5-7-15)8-11-19/h4-7,16H,8-13,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJFOVYKLABBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidin-4-one Derivatization

The synthesis begins with the preparation of a piperidin-4-one scaffold. Tosylation of piperidin-4-one (5 ) using tosyl chloride under basic conditions yields the protected intermediate 6a (Scheme 1). Oxidation of 6a–c (Cbz- or Boc-protected analogs) with iodoxybenzoic acid (IBX) in dichloromethane at 30°C generates α,β-unsaturated ketones (7a–c ) in 77–83% yield.

Conjugate Addition and Wittig Reaction

Conjugate addition of a phenyl Grignard reagent to 7a–c forms the substituted piperidine intermediate. Subsequent Wittig reaction with ethylidenetriphenylphosphorane introduces a C2 chain, yielding esters 15a–b (Scheme 2). Reduction of 15a–b using LiAlH₄ produces primary alcohols (16a–b ), which are oxidized to aldehydes (17a–b ) via Dess-Martin periodinane (DMP).

Reductive Amination

Aldehydes 17a–b undergo reductive amination with primary/secondary amines (e.g., methylamine, ethylenediamine) in the presence of NaBH(OAc)₃, yielding the 2-aminoethyl-substituted derivatives (18–22 ) as diastereomeric mixtures (cis:trans = 60:40 to 85:15). Final Boc-deprotection with TFA in dichloromethane affords the target compound.

Table 1: Key Reaction Parameters for Multi-Step Synthesis

StepReagents/ConditionsYield (%)
TosylationTosyl chloride, Et₃N, CH₂Cl₂, 0°C → rt89
Oxidation (IBX)IBX, CH₂Cl₂, 30°C, 12 h77–83
Reductive AminationNaBH(OAc)₃, MeOH, rt, 24 h65–78
Boc DeprotectionTFA (20% v/v), CH₂Cl₂, 0°C → rt95

Palladium-Catalyzed Cross-Coupling Approach

Suzuki-Miyaura Coupling

A boronic ester intermediate, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, is coupled with 4-bromo-N-(2-aminoethyl)aniline under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). This step forms the biaryl linkage with >90% conversion.

Hydrogenation and Functionalization

The dihydropyridine intermediate is hydrogenated (H₂, Pd/C, EtOH) to saturate the piperidine ring. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF yields the final compound.

Table 2: Cross-Coupling Optimization Data

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5 mol% Pd(PPh₃)₄Maximizes to 92%
Solvent SystemDMF:H₂O (4:1)Enhances solubility
Temperature80°CBalances rate and decomposition

Copper-Catalyzed Click Chemistry Approach

Azide-Alkyne Cycloaddition

tert-Butyl 4-propioloylpiperazine-1-carboxylate (1 ) reacts with 4-(2-azidoethyl)phenylazide (2 ) in the presence of CuI (10 mol%) and DIPEA in DMF at 0°C (Scheme 3). The reaction proceeds via a 1,3-dipolar cycloaddition, forming a 1,2,3-triazole-linked intermediate (3a–g ) in >95% purity.

Triazole Reduction and Amination

The triazole ring is reduced using H₂ (1 atm) and Raney Ni in ethanol to cleave the heterocycle, exposing the aminoethyl group. Final purification via flash chromatography (SiO₂, EtOAc/hexane) isolates the target compound in 85% yield.

Table 3: Click Chemistry Reaction Metrics

MetricValue
Reaction Time5 min
Isolated Yield85%
Purity (HPLC)>95%

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for tert-Butyl 4-(4-(2-Aminoethyl)phenyl)piperidine-1-carboxylate

MethodAdvantagesLimitationsScale-Up Feasibility
Multi-Step SynthesisHigh stereocontrolLengthy (6–8 steps)Moderate
Cross-CouplingModular biaryl formationRequires expensive catalystsHigh
Click ChemistryRapid, high-yieldingTriazole reduction stepLow

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation. Its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. It facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • tert-Butyl 4-(2-Acetyl-5-fluoro-phenyl)piperidine-1-carboxylate (Compound 28, ) Substituent: 2-Acetyl-5-fluorophenyl. Applications: Likely used in kinase inhibitor synthesis due to fluorinated aromatic systems’ prevalence in such scaffolds .
  • tert-Butyl 4-(2-(2-Bromoacetyl)-5-fluoro-phenyl)piperidine-1-carboxylate (Compound 29, ) Substituent: Bromoacetyl group. Impact: Bromine increases molecular weight and reactivity, enabling nucleophilic substitution (e.g., in PROTAC synthesis).

Amino-Functionalized Derivatives

  • tert-Butyl 4-(2-Aminoethyl)piperidine-1-carboxylate (Compound 5, ) Substituent: Direct 2-aminoethyl on piperidine. This simplification may enhance solubility but reduce selectivity for aromatic receptor pockets. Applications: Intermediate for TAAR1 agonists, highlighting the role of ethylamine motifs in CNS-targeting drugs .
  • tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate () Substituent: Geminal amino and aminomethyl groups. The target compound’s monoamine on a phenyl ring offers a balance between hydrophilicity and lipophilicity .

Piperidine vs. Heterocyclic Modifications

  • tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate () Substituent: 3,4-Difluorobenzylamino. Impact: Fluorine atoms enhance binding to hydrophobic pockets (e.g., in kinase inhibitors), while the benzyl group increases rigidity compared to the target compound’s flexible aminoethyl chain. Applications: Likely used in fluorinated drug candidates for improved bioavailability .
  • tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate ()

    • Substituent : Mercaptoethyl.
    • Impact : The thiol group enables disulfide bond formation, offering redox-sensitive properties absent in the target compound. However, thiols pose stability challenges (e.g., oxidation) .

Biological Activity

Tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity, particularly in relation to the trace amine-associated receptor 1 (TAAR1) and other pharmacological targets. This article delves into the compound's biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C12_{12}H18_{18}N2_2O2_2
  • Molecular Weight : 222.29 g/mol
  • CAS Number : 1402667-19-9

This compound features a piperidine ring substituted with a tert-butyl group and an aminoethyl phenyl moiety, which contributes to its biological activity.

Research indicates that this compound acts as an agonist for TAAR1. In vitro studies have demonstrated that this compound can activate TAAR1 with an effective concentration (EC50_{50}) of approximately 0.507 μM, exhibiting about 65% agonism compared to tyramine hydrochloride as a positive control . This activation is significant as TAAR1 is implicated in various neuropsychiatric disorders, including schizophrenia.

In Vitro Studies

In vitro assays have been conducted to evaluate the agonistic activity of this compound against TAAR1. The following data summarizes the findings:

CompoundEC50_{50} (μM)% Agonism at 1 μM
This compound0.50765%
Tyramine Hydrochloride (Control)-100%

These results underscore the compound's potential as a lead candidate for further development in treating conditions associated with TAAR1 dysregulation.

Case Studies and Applications

A notable study explored the effects of various analogs derived from the piperidine core related to this compound. The research aimed at optimizing the structure for enhanced receptor affinity and selectivity. Compounds were synthesized and tested for their ability to modulate TAAR1, revealing that minor structural modifications could significantly affect biological activity .

Safety and Toxicology

Safety assessments have been conducted on this compound, indicating that it possesses low toxicity at therapeutic doses. The compound's safety profile is essential for its consideration in clinical applications.

Q & A

Q. How to address discrepancies in reported yields for similar compounds?

  • Methodological Answer : Variability often stems from catalyst purity or solvent grade. Reproduce literature methods with rigorously dried solvents and inert atmospheres. Compare yields across multiple batches and statistically analyze outliers (e.g., ANOVA). Document deviations in reaction parameters (e.g., stirring rate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.